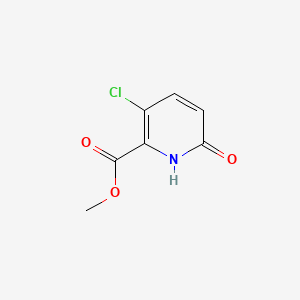

Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

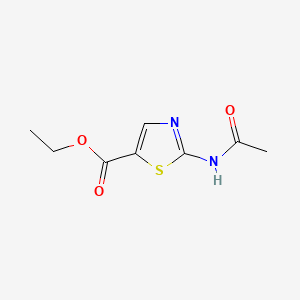

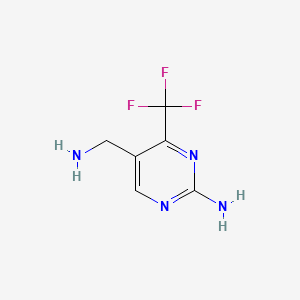

“Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate” is an organic compound with the CAS Number: 1214361-05-3 . It has a molecular weight of 187.58 . The IUPAC name for this compound is methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.63, indicating its lipophilicity . It is very soluble, with a solubility of 4.38 mg/ml .Scientific Research Applications

Synthesis and Applications in Organic Chemistry

1,4-Dihydropyridines, including compounds structurally related to Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, have been utilized extensively as key skeletons in many drugs and as starting materials in synthetic organic chemistry. They exist prominently in biological applications. Recent methodologies for synthesizing 1,4-DHPs, primarily through Hantzsch Condensation reactions, highlight their significance. The adaptability of such compounds in forming more biologically active compounds by comparing their structure-activity relationships (SARs) suggests a potential area of research application for Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate and similar molecules (Sohal, 2021).

Biopolymer Modification

Although not directly related to Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, the modification of biopolymers through chemical reactions with specific functional groups provides a glimpse into the possible applications of various organic compounds in enhancing the properties of natural materials. For instance, xylan derivatives' modification to produce biopolymer ethers and esters with specific functionalities indicates the potential for Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate in similar applications, given its reactive carboxylate group (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

methyl 3-chloro-6-oxo-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWDWIXGFRPFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=O)N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.